molecular formula C14H16N2O3 B1504906 Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 1166756-84-8

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate

Cat. No. B1504906
CAS RN: 1166756-84-8
M. Wt: 260.29 g/mol
InChI Key: CMVZZJVJFHEEGS-UHFFFAOYSA-N
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Description

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It is typically stored at refrigerated temperatures .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as this compound, has been a topic of interest in the field of medicinal chemistry . The typical methodology for introducing such a group into the leading organic unit involves heating alkyl or arylalkyl halides with iminodiacetic acid in a methanol solution of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure is a five-membered heterocyclic scaffold .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.29 . It is typically stored at refrigerated temperatures .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the major advantages of EIOB is its relatively low toxicity compared to other anti-cancer drugs. This makes it a promising candidate for further study as a potential anti-cancer drug. However, one of the limitations of EIOB is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of EIOB. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of EIOB as a treatment for neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of EIOB and to identify any potential side effects associated with its use. Finally, the potential use of EIOB in combination with other anti-cancer drugs should also be explored.

Scientific Research Applications

EIOB has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. EIOB has been found to possess potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further study as a potential anti-cancer drug.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-YL)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxadiazole ring in its structure is known to act as a hydrogen bond acceptor, which facilitates its binding to various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby influencing cellular oxidative stress levels .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been found to alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions. It can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and detoxification. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s biological activity, as it determines its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function.

properties

IUPAC Name

ethyl 4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-18-14(17)11-7-5-10(6-8-11)12-15-13(9(2)3)19-16-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVZZJVJFHEEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700201
Record name Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1166756-84-8
Record name Ethyl 4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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